1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine
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Overview
Description
1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine is an organic compound with a complex structure It is characterized by the presence of a dimethylphenyl group attached to a methoxyethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine typically involves the reaction of 2,5-dimethylphenyl derivatives with methoxyethanamine under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction followed by reductive amination. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Dimethylphenyl)-2-thioxotetrahydropyrimidin-4(1H)-one
- 1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one
Uniqueness
1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxyethanamine moiety differentiates it from other similar compounds, potentially leading to unique interactions and applications in various fields.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique characteristics. Further research and exploration are necessary to fully understand and utilize this compound’s potential.
Properties
Molecular Formula |
C11H17NO |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C11H17NO/c1-8-4-5-9(2)10(6-8)11(12)7-13-3/h4-6,11H,7,12H2,1-3H3 |
InChI Key |
OMHXOYQQRWBJGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(COC)N |
Origin of Product |
United States |
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